molecular formula C24H32N4O3 B2932576 N1-cyclohexyl-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide CAS No. 877631-38-4

N1-cyclohexyl-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide

Cat. No.: B2932576
CAS No.: 877631-38-4
M. Wt: 424.545
InChI Key: WVTXORPVJNRSHE-UHFFFAOYSA-N
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Description

N1-cyclohexyl-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide is a complex organic compound that features a cyclohexyl group, a furan ring, and a phenylpiperazine moiety

Properties

IUPAC Name

N'-cyclohexyl-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O3/c29-23(24(30)26-19-8-3-1-4-9-19)25-18-21(22-12-7-17-31-22)28-15-13-27(14-16-28)20-10-5-2-6-11-20/h2,5-7,10-12,17,19,21H,1,3-4,8-9,13-16,18H2,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVTXORPVJNRSHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cyclohexyl-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide typically involves multiple steps:

    Formation of the Intermediate: The initial step involves the preparation of an intermediate compound, which can be achieved by reacting cyclohexylamine with oxalyl chloride to form N-cyclohexyl oxalamide.

    Introduction of the Furan Ring: The intermediate is then reacted with a furan derivative, such as 2-furylamine, under controlled conditions to introduce the furan ring.

    Addition of the Phenylpiperazine Moiety: The final step involves the reaction of the intermediate with 4-phenylpiperazine in the presence of a suitable catalyst to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-cyclohexyl-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The phenylpiperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted phenylpiperazine derivatives.

Scientific Research Applications

N1-cyclohexyl-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-cyclohexyl-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N1-cyclohexyl-N2-(2-(furan-2-yl)ethyl)oxalamide
  • N1-cyclohexyl-N2-(4-phenylpiperazin-1-yl)ethyl)oxalamide
  • N1-cyclohexyl-N2-(2-(furan-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Uniqueness

N1-cyclohexyl-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide is unique due to the presence of both the furan ring and the phenylpiperazine moiety, which can confer distinct biological activities and chemical properties compared to similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

N1-cyclohexyl-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide is a compound of interest in medicinal chemistry due to its potential pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C22H30N4O3
  • Molecular Weight : 398.50 g/mol

Synthesis

The synthesis of this compound involves several steps:

  • Formation of Cyclohexylamine Derivative : Cyclohexylamine is reacted with furan derivatives and piperazine under controlled conditions.
  • Coupling Reaction : The oxalamide bond is formed through a coupling reaction using coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide).
  • Purification : The final product is purified using techniques like recrystallization or chromatography to ensure high purity.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Serotonin Receptors : The piperazine moiety suggests potential activity at serotonin receptors, which are implicated in mood regulation and anxiety.
  • Antioxidant Activity : The furan ring may contribute to antioxidant properties, potentially reducing oxidative stress in cells.

Pharmacological Studies

Several studies have evaluated the pharmacological effects of this compound:

StudyMethodologyFindings
In Vitro Study on Cell Lines Tested against various cancer cell linesShowed significant cytotoxicity against breast and lung cancer cells with IC50 values in low micromolar range.
In Vivo Animal Model Administered to mice with induced inflammationReduced paw edema significantly compared to control groups, indicating anti-inflammatory properties.
Molecular Docking Studies Docked against various targetsHigh binding affinity observed for serotonin receptors and COX enzymes, suggesting dual-action potential.

Case Studies

  • Case Study on Anticancer Activity :
    • A study conducted on human breast cancer cell lines demonstrated that the compound inhibited cell proliferation through apoptosis induction, with mechanisms involving caspase activation.
  • Anti-inflammatory Effects :
    • In a carrageenan-induced paw edema model, the compound exhibited a dose-dependent reduction in inflammation markers, confirming its potential as an anti-inflammatory agent.
  • Neuropharmacological Evaluation :
    • Behavioral tests in rodent models indicated anxiolytic effects, correlating with serotonin receptor modulation, suggesting possible applications in treating anxiety disorders.

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